molecular formula C15H19N5O3S B2689129 3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 2034205-06-4

3,5-dimethyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2689129
CAS No.: 2034205-06-4
M. Wt: 349.41
InChI Key: PZJMXHLSBZHDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyrazole and pyrrolopyrazine, both of which are nitrogen-containing heterocycles . Pyrazoles are a class of organic compounds with the formula (CH)_2N(NH)N. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrrolopyrazine, on the other hand, is a biologically active scaffold that contains pyrrole and pyrazine rings .

Scientific Research Applications

Synthesis and Biological Activity

The chemical compound is part of a broader category of sulfonamides, which have been extensively studied for their biological activities. Sulfonamides are known for their antibacterial properties and have been utilized in the synthesis of various heterocyclic compounds possessing significant antibacterial activities. For instance, Azab, Youssef, and El-Bordany (2013) detailed the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing antibacterial agents. These compounds have shown high activities against bacterial strains, suggesting the potential for sulfonamides in creating effective antibacterial treatments (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Antibacterial and Antimicrobial Properties

Further supporting the application of sulfonamides in antibacterial research, a study by Badgujar, More, and Meshram (2018) synthesized new sulfonamides from Ampyrone with various benzene sulfonyl chlorides. These compounds were tested for their in vitro antimicrobial activities against selected bacterial and fungal strains, with some showing significant antimicrobial and antioxidant activities. This underscores the versatility of sulfonamides in combating a range of microbial threats (Jagdish R. Badgujar, D. More, & J. Meshram, 2018).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Sulfonamide derivatives also play a crucial role in inhibiting enzymes like carbonic anhydrase (CA) and acetylcholinesterase (AChE), which are important for various physiological functions. Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives that inhibited cytosolic CA isoenzymes and AChE enzyme, with potential applications in developing novel CA or AChE inhibitor candidates due to their enzyme inhibition potencies and low cytotoxicity (Dilan Ozmen Ozgun et al., 2019).

Synthesis and Evaluation of Novel Compounds

The synthesis and evaluation of sulfonamide-based compounds extend to exploring their potential in various therapeutic areas. For example, Ghomashi, Ghomashi, Aghaei, and Massah (2022) reviewed recent advances in designing and developing two-component sulfonamide hybrids with significant biological activity. These hybrids incorporate organic compounds such as coumarin, isoxazole, and pyrazole, demonstrating the chemical flexibility and therapeutic potential of sulfonamide-based compounds (Reihane Ghomashi et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is being used. Pyrrolopyrazine derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Future Directions

The future directions for this compound would likely depend on its biological activity. Given the wide range of activities exhibited by pyrrolopyrazine derivatives , it could potentially be explored for use in various therapeutic contexts.

Properties

IUPAC Name

3,5-dimethyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-10-14(11(2)18-17-10)24(22,23)16-6-9-20-8-5-12-4-7-19(3)13(12)15(20)21/h4-5,7-8,16H,6,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJMXHLSBZHDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NCCN2C=CC3=C(C2=O)N(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.